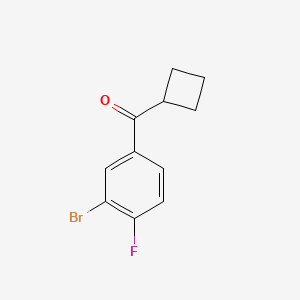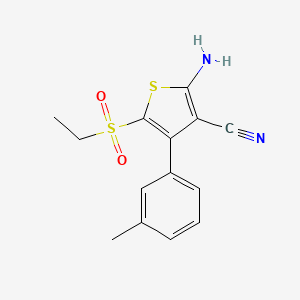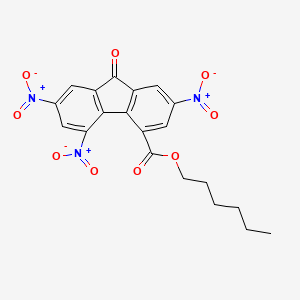
(3-Bromo-4-fluorophenyl)(cyclobutyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4-fluorophenyl)(cyclobutyl)methanone is an organic compound with the molecular formula C11H10BrFO It is characterized by the presence of a bromine atom at the 3rd position and a fluorine atom at the 4th position on the phenyl ring, along with a cyclobutyl group attached to the methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone typically involves the following steps:
Bromination and Fluorination: The starting material, phenylmethanone, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Cyclobutylation: The intermediate product is then subjected to cyclobutylation, where a cyclobutyl group is introduced to the methanone moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.
Applications De Recherche Scientifique
(3-Bromo-4-fluorophenyl)(cyclobutyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity. The cyclobutyl group may also play a role in modulating its biological activity by affecting its conformation and stability.
Comparaison Avec Des Composés Similaires
(3-Bromo-4-chlorophenyl)(cyclobutyl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(3-Bromo-4-methylphenyl)(cyclobutyl)methanone: Similar structure but with a methyl group instead of fluorine.
(3-Bromo-4-nitrophenyl)(cyclobutyl)methanone: Similar structure but with a nitro group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone imparts unique electronic properties, making it distinct from its analogs
Propriétés
Formule moléculaire |
C11H10BrFO |
|---|---|
Poids moléculaire |
257.10 g/mol |
Nom IUPAC |
(3-bromo-4-fluorophenyl)-cyclobutylmethanone |
InChI |
InChI=1S/C11H10BrFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Clé InChI |
HNQHCFJNKXYVPH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)


![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)
![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)

![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)
